2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a chloro group, an isopropoxy group, and a dioxaborolane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-chloro-3-isopropoxypyridine with a boronic ester precursor. One common method is the palladium-catalyzed borylation reaction, where the pyridine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conjugated polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyridine ring.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
2-Chloro-3-isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo both substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21BClNO3 |
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Molecular Weight |
297.59 g/mol |
IUPAC Name |
2-chloro-3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BClNO3/c1-9(2)18-11-7-10(8-17-12(11)16)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |
InChI Key |
WCKTXIKKMCZBEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OC(C)C |
Origin of Product |
United States |
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